N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H21ClN6O2S and its molecular weight is 384.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a1,3,5-triazine core have been reported to interact with various biological targets
Mode of Action
Compounds with similar structures have been reported to exhibit fluorescence properties . This suggests that the compound might interact with its targets through a fluorescence mechanism, leading to changes in the targets’ properties or functions. More research is needed to confirm this hypothesis and to elucidate the exact mode of action.
Biochemical Pathways
Compounds with similar structures have been reported to show correlated rotations of the alkyl groups in the dialkylamino moieties This suggests that the compound might affect pathways related to these rotations
Result of Action
Similar compounds have been reported to exhibit antitumor activity . This suggests that the compound might have potential therapeutic effects. More research is needed to confirm this hypothesis and to elucidate the exact molecular and cellular effects of this compound’s action.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O2S/c1-10-6-7-11(8-12(10)16)25(23,24)17-9-13-18-14(21(2)3)20-15(19-13)22(4)5/h6-8,17H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKULJEJTNVNLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.